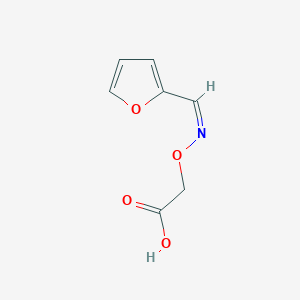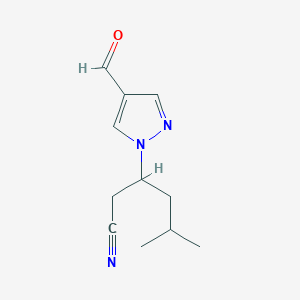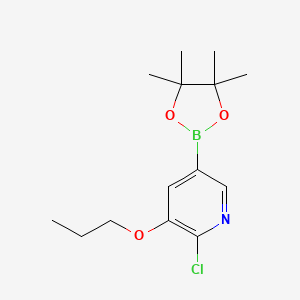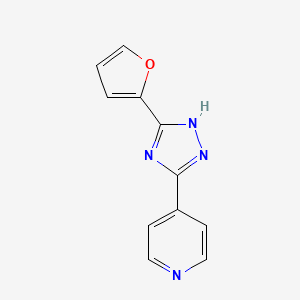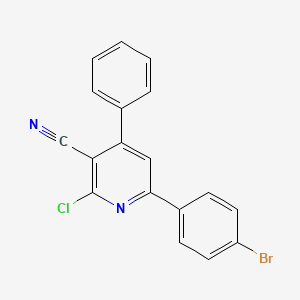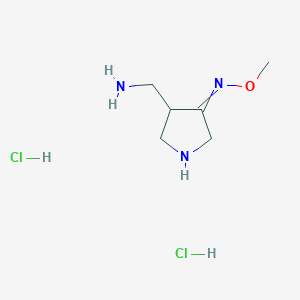
4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime dihydrochloride is a chemical compound with the molecular formula C6H12N2O2·2HCl It is a derivative of pyrrolidinone, a five-membered lactam ring, and is characterized by the presence of an aminomethyl group and an O-methyl oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime dihydrochloride typically involves the following steps:
Formation of Pyrrolidinone Core: The pyrrolidinone core can be synthesized through the cyclization of appropriate precursors, such as amino acids or their derivatives.
Introduction of Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Formation of O-Methyl Oxime: The O-methyl oxime group is formed by reacting the ketone or aldehyde with methoxyamine hydrochloride under acidic conditions.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrrolidinone derivatives.
Scientific Research Applications
4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the oxime group can participate in redox reactions. These interactions can modulate enzyme activity and affect cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)pyrrolidin-3-one O-propyl oxime dihydrochloride
- 4-(Aminomethyl)pyrrolidin-3-one O-ethyl oxime dihydrochloride
Comparison
4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the O-methyl oxime group provides different reactivity and interaction profiles, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C6H15Cl2N3O |
|---|---|
Molecular Weight |
216.11 g/mol |
IUPAC Name |
(4-methoxyiminopyrrolidin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H13N3O.2ClH/c1-10-9-6-4-8-3-5(6)2-7;;/h5,8H,2-4,7H2,1H3;2*1H |
InChI Key |
WWPSDNRRMDKBHO-UHFFFAOYSA-N |
Canonical SMILES |
CON=C1CNCC1CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine](/img/structure/B11772470.png)
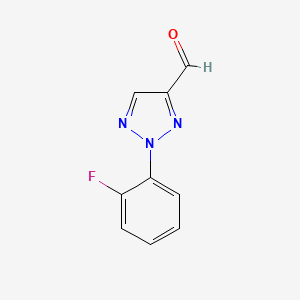



![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B11772515.png)
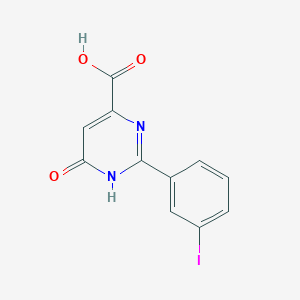
![Ethyl 2-(2-fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B11772527.png)
